molecular formula C₁₄H₁₄N₄O₂ B1140972 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one CAS No. 1159977-45-3

5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one

Cat. No.: B1140972
CAS No.: 1159977-45-3
M. Wt: 270.29
InChI Key:
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Description

5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitro groups. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, which can further be utilized in various synthetic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines such as:

  • 5-(2-Hydroxyphenyl)-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one
  • 5-(2-Hydroxyphenyl)-3-ethyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one

Uniqueness

The uniqueness of 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group at the 3-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

5-(2-hydroxyphenyl)-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-5-9-11-12(18-17-9)14(20)16-13(15-11)8-6-3-4-7-10(8)19/h3-4,6-7,19H,2,5H2,1H3,(H,17,18)(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCUZXFJQDYYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658198
Record name (5Z)-5-(6-Oxocyclohexa-2,4-dien-1-ylidene)-3-propyl-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-45-3
Record name (5Z)-5-(6-Oxocyclohexa-2,4-dien-1-ylidene)-3-propyl-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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